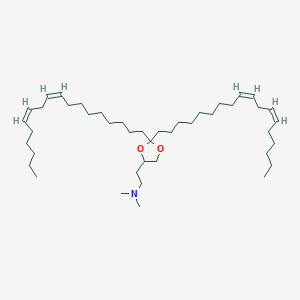

DLin-KC2-DMA

Beschreibung

Eigenschaften

IUPAC Name |

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFJOIPOPUJUMI-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DLin-KC2-DMA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA is a potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid therapeutics, particularly for small interfering RNA (siRNA) delivery. Its rational design led to a significant improvement in in vivo gene silencing activity compared to its predecessors, such as DLinDMA. This technical guide provides a comprehensive overview of DLin-KC2-DMA, including its synthesis, formulation into lipid nanoparticles (LNPs), and key experimental findings.

DLin-KC2-DMA's efficacy stems from its optimized pKa (approximately 6.7), which allows for efficient encapsulation of nucleic acids at a low pH and facilitates endosomal escape into the cytoplasm of target cells.[1][2] Formulated into LNPs, DLin-KC2-DMA has demonstrated remarkable in vivo activity, achieving gene silencing at doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in non-human primates.[3][4]

Physicochemical Properties and In Vivo Efficacy

The following tables summarize the key physicochemical properties of DLin-KC2-DMA-containing lipid nanoparticles and their in vivo efficacy in gene silencing studies.

| Property | Value | Reference |

| pKa | ~6.7 | [1] |

| Chemical Formula | C43H79NO2 | |

| Molecular Weight | 642.1 g/mol |

| Animal Model | Target Gene | ED50 | Reference |

| Rodents | Factor VII | ~0.01 mg/kg | |

| Non-human primates | Transthyretin (TTR) | ~0.1 mg/kg | |

| Rodents | Androgen Receptor | Not specified |

Experimental Protocols

Synthesis of DLin-KC2-DMA

A novel and efficient synthesis of DLin-KC2-DMA has been described that avoids problematic reactions and proceeds in a higher overall yield compared to earlier methods. The key step involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate. This improved synthesis is three steps shorter than previous literature methods. While the full detailed protocol is proprietary, the general scheme is outlined in the referenced literature.

Lipid Nanoparticle (LNP) Formulation

The formulation of DLin-KC2-DMA into LNPs for nucleic acid delivery is a critical step that determines the efficacy and safety of the therapeutic. A widely used method is microfluidic mixing, which allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.

Materials:

-

DLin-KC2-DMA

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

-

siRNA or other nucleic acid in a low pH buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of DLin-KC2-DMA, DSPC, Cholesterol, and PEG-DMG in ethanol. A common molar ratio for these components is 50:10:38.5:1.5 (DLin-KC2-DMA:DSPC:Cholesterol:PEG-DMG).

-

Aqueous Phase Preparation: Dissolve the siRNA in a citrate buffer (e.g., 25 mM, pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous siRNA solution. The flow rate ratio of the aqueous to organic phase is typically 3:1.

-

Dialysis: The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH. This step is crucial for the final particle stability and biocompatibility.

-

Concentration and Sterilization: The dialyzed LNP solution can be concentrated using centrifugal filtration devices and sterilized by filtration through a 0.22 µm filter.

Characterization:

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Typically measured using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

-

Zeta Potential: Measured to determine the surface charge of the LNPs.

Visualizations

Chemical Structure of DLin-KC2-DMA

Caption: Chemical structure of DLin-KC2-DMA.

LNP Formulation Workflow

Caption: Workflow for LNP formulation using microfluidics.

Mechanism of siRNA Delivery by DLin-KC2-DMA LNPs

Caption: Intracellular delivery pathway of siRNA via DLin-KC2-DMA LNPs.

References

A Technical Guide to the Mechanism of Action of DLin-KC2-DMA in siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of DLin-KC2-DMA, a pivotal ionizable cationic lipid in the development of small interfering RNA (siRNA) therapeutics. We will dissect its role within lipid nanoparticle (LNP) systems, from formulation and systemic circulation to the critical step of endosomal escape and subsequent gene silencing.

The Core Mechanism: A Multi-Stage Journey

DLin-KC2-DMA is an integral component of lipid nanoparticles designed to overcome the significant barriers to intracellular siRNA delivery. Its mechanism is a finely tuned, pH-sensitive process that ensures the siRNA payload is protected in circulation and released effectively into the cytoplasm of target cells. The overall process can be broken down into five key stages: LNP formulation, systemic circulation, cellular uptake, endosomal escape, and cytosolic release of siRNA.

The journey begins with the encapsulation of siRNA at a low pH, followed by systemic administration where the particle remains neutral. Upon cellular uptake into an endosome, the acidic environment triggers the protonation of DLin-KC2-DMA, leading to membrane disruption and the release of siRNA into the cytoplasm to enact gene silencing.

Physicochemical Properties and LNP Composition

The efficacy of DLin-KC2-DMA is rooted in its unique chemical structure, which imparts specific physicochemical properties to the LNP. The most critical of these is its apparent acid dissociation constant (pKa), which dictates the pH-sensitive charge behavior essential for its mechanism of action. An optimal pKa ensures that the LNP remains neutral in the bloodstream but becomes positively charged within the acidic environment of the endosome.[1][2]

The following table summarizes key quantitative parameters for LNP systems formulated with DLin-KC2-DMA and its highly optimized successor, DLin-MC3-DMA.

| Parameter | DLin-KC2-DMA | DLin-MC3-DMA | Reference(s) |

| Apparent pKa | 6.7 | 6.44 | [3][4][5] |

| Optimal pKa Range for Activity | - | 6.2 - 6.5 | |

| In Vivo Efficacy (ED₅₀, Factor VII Silencing in Mice) | ~0.02 mg/kg | ~0.005 mg/kg | |

| In Vivo Efficacy (ED₅₀, in Non-Human Primates) | 0.1 mg/kg | 0.03 mg/kg | |

| Typical LNP Diameter | < 100 nm | < 100 nm | |

| siRNA Encapsulation Efficiency | ~100% | ~100% | |

| Standard Molar Ratio in LNP | 50% (Ionizable Lipid) | 50% (Ionizable Lipid) | |

| 10% (DSPC) | 10% (DSPC) | ||

| 38.5% (Cholesterol) | 38.5% (Cholesterol) | ||

| 1.5% (PEG-Lipid) | 1.5% (PEG-Lipid) |

Detailed Breakdown of the Delivery Pathway

The process begins by mixing a solution of lipids (DLin-KC2-DMA, DSPC, cholesterol, and a PEG-lipid) dissolved in ethanol with an aqueous solution of siRNA at an acidic pH of approximately 4.0. At this pH, which is well below the pKa of DLin-KC2-DMA, its tertiary amine headgroup is protonated, conferring a positive charge. This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the siRNA, driving the encapsulation and self-assembly of the components into a stable lipid nanoparticle. Recent studies suggest the resulting LNP has a hydrophobic core containing reverse micelles of DLin-KC2-DMA complexed with siRNA.

Once formulated and introduced into the bloodstream at a physiological pH of 7.4, the surface of the LNP becomes nearly neutral as the DLin-KC2-DMA deprotonates. This is a critical design feature that minimizes the nonspecific adsorption of serum proteins, thereby avoiding rapid clearance by the reticuloendothelial system and prolonging circulation time. The primary targets for these LNPs are hepatocytes in the liver. This targeting is largely achieved through the adsorption of endogenous Apolipoprotein E (ApoE) onto the LNP surface, which is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, triggering receptor-mediated endocytosis.

Following endocytosis, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic (pH dropping from ~6.5 to ~5.5). This acidification is the key that unlocks the LNP's payload. As the pH within the endosome drops below the pKa of DLin-KC2-DMA, its amine headgroups again become protonated, imparting a strong positive charge to the LNP.

This newly acquired positive charge is hypothesized to mediate electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane. This interaction disrupts the stable bilayer structure of the membrane, inducing a phase transition to a non-bilayer, inverted hexagonal (HII) phase. This structural rearrangement destabilizes the endosomal membrane, creating pores or causing fusion, which allows the encapsulated siRNA to escape into the cytoplasm where it can engage the cellular machinery for gene silencing.

Key Experimental Protocols

The development and characterization of DLin-KC2-DMA-based LNPs rely on a set of standardized experimental procedures.

This method allows for rapid, reproducible, and scalable production of LNPs with high encapsulation efficiency.

-

Preparation of Solutions:

-

Lipid Phase: Prepare a solution of DLin-KC2-DMA, DSPC, Cholesterol, and PEG-DMG in the desired molar ratio (e.g., 50:10:38.5:1.5) in absolute ethanol.

-

Aqueous Phase: Prepare a solution of the desired siRNA in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes connected to a microfluidic mixing device.

-

Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the solvent and anti-solvent induces the self-assembly and encapsulation process.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is immediately dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) for 18-24 hours to remove the ethanol and raise the pH. This step is crucial for creating the final, neutrally charged LNPs.

-

The TNS (2-(p-toluidinyl)naphthalene-6-sulfonate) assay is a fluorescence-based method used to measure the apparent pKa of the ionizable lipid within the fully formed LNP.

-

Prepare a series of buffers spanning a wide pH range (e.g., pH 2.5 to 11.0).

-

Add a fixed amount of the LNP formulation to each buffer.

-

Add TNS solution to each sample. TNS is a fluorescent probe that exhibits increased fluorescence in hydrophobic environments.

-

As the pH drops below the LNP's pKa, the lipid becomes protonated, creating charged sites on the LNP surface. TNS binds to these sites.

-

Measure the fluorescence intensity at each pH.

-

Plot fluorescence intensity against pH. The data is fitted to a sigmoidal curve, and the pH at which fluorescence is half-maximal is determined to be the apparent pKa.

The standard model for assessing the hepatic gene silencing potency of LNPs involves targeting the mRNA for coagulation Factor VII (FVII) in mice.

-

Administer the LNP-siRNA formulation intravenously (i.v.) to mice at various doses (e.g., 0.001 to 1.0 mg siRNA/kg). A control group receives a saline or non-targeting siRNA LNP.

-

After a predetermined time (typically 24 or 48 hours), collect blood samples via cardiac puncture.

-

Process the blood to obtain serum.

-

Measure the concentration of FVII protein in the serum using a chromogenic assay or ELISA.

-

Calculate the percentage of remaining FVII relative to the control group. The dose required to achieve 50% reduction in FVII levels is reported as the ED₅₀.

Confocal microscopy is used to visualize the internalization and fate of LNPs within cells.

-

Labeling: Formulate LNPs using a fluorescently labeled lipid and/or fluorescently labeled siRNA (e.g., Cy5-siRNA).

-

Cell Culture: Plate target cells (e.g., primary hepatocytes or a macrophage cell line like Raw 264.7) on glass-bottom dishes.

-

Incubation: Treat the cells with the fluorescent LNPs for a specific duration (e.g., 2-4 hours).

-

Staining: Wash the cells and stain for specific subcellular compartments. For example, use antibodies against EEA1 to mark early endosomes or LAMP1 for late endosomes/lysosomes. Cell nuclei can be stained with DAPI.

-

Imaging: Acquire z-stack images using a confocal microscope.

-

Analysis: Analyze the images for co-localization between the siRNA/LNP signal and the endosomal markers. A diffuse cytoplasmic siRNA signal, separate from punctate endosomal signals, is indicative of successful endosomal escape.

References

- 1. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c.web.umkc.edu [c.web.umkc.edu]

- 5. caymanchem.com [caymanchem.com]

The Pivotal Role of pKa in DLin-KC2-DMA Mediated Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is critically dependent on overcoming the endosomal barrier. DLin-KC2-DMA, a key ionizable cationic lipid, has been instrumental in the development of potent lipid nanoparticle (LNP) formulations for gene silencing. A central tenet to its success lies in the precise tuning of its acid dissociation constant (pKa). This technical guide provides an in-depth exploration of the role of pKa in facilitating the endosomal escape of DLin-KC2-DMA-containing LNPs, a crucial step for the cytosolic delivery of their therapeutic cargo. We will delve into the underlying mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate processes involved.

Introduction: The Endosomal Escape Challenge

The cellular uptake of lipid nanoparticles predominantly occurs through endocytosis, sequestering the therapeutic payload within endosomes. For the nucleic acid cargo to exert its biological effect in the cytoplasm, it must first escape this vesicular confinement. Failure to do so results in trafficking to lysosomes for degradation, rendering the therapeutic inert. Ionizable cationic lipids, such as DLin-KC2-DMA, are ingeniously designed to overcome this hurdle. Their ability to remain relatively neutral at physiological pH (around 7.4) minimizes toxicity and non-specific interactions in the bloodstream. However, upon internalization into the acidic environment of the endosome (pH 5.5-6.5), these lipids become protonated, triggering a series of events that culminate in endosomal membrane disruption and cargo release.[1][][3] The efficiency of this process is intrinsically linked to the pKa of the ionizable lipid.

The Significance of pKa in Endosomal Escape

The apparent pKa of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid molecules are ionized.[4][5] This parameter is a critical determinant of the nanoparticle's biological activity. For effective siRNA delivery, an optimal pKa range of 6.2-6.7 has been identified, with DLin-KC2-DMA exhibiting a pKa of approximately 6.7.

The importance of this specific pKa range can be understood through a two-stage model:

-

Systemic Circulation (pH ~7.4): At a pH significantly above the pKa, the majority of DLin-KC2-DMA molecules are in a neutral state. This near-neutral surface charge reduces interactions with blood components, preventing rapid clearance and minimizing toxicity.

-

Endosomal Maturation (pH 5.5-6.5): As the endosome acidifies, the environmental pH drops below the pKa of DLin-KC2-DMA. This leads to the protonation of the tertiary amine headgroup of the lipid, resulting in a net positive charge on the LNP surface. This charge reversal is the linchpin for endosomal escape.

Mechanisms of pKa-Dependent Endosomal Escape

The protonation of DLin-KC2-DMA within the endosome is thought to trigger membrane disruption through one or a combination of the following mechanisms:

-

Electrostatic Interactions and Membrane Fusion: The positively charged LNP can interact with negatively charged anionic lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is believed to promote the fusion of the LNP with the endosomal membrane, leading to the formation of non-bilayer lipid structures (e.g., inverted hexagonal HII phase) that destabilize the endosomal membrane and allow the release of the nucleic acid cargo into the cytoplasm.

-

Proton Sponge Effect: The tertiary amine group of DLin-KC2-DMA can act as a proton sponge. As protons are pumped into the endosome, they are sequestered by the lipid, leading to an influx of counter-ions (e.g., chloride) and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing its contents into the cytosol.

Quantitative Data and Experimental Protocols

Key Quantitative Data

The following table summarizes key quantitative parameters related to DLin-KC2-DMA and its performance in LNP formulations.

| Parameter | Value | Significance | Reference(s) |

| Apparent pKa of DLin-KC2-DMA LNPs | ~6.7 | Optimal for balancing systemic stability and endosomal escape. | |

| In vivo ED50 for Factor VII silencing | ~0.1 mg/kg | Demonstrates high potency in vivo. |

Experimental Protocols

The apparent pKa of LNPs is a critical quality attribute and is typically measured using a 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay.

Protocol: TNS Fluorescence Assay

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 10.

-

LNP Dilution: Dilute the blank LNP formulation (without nucleic acid) in the prepared buffers.

-

TNS Addition: Add a stock solution of TNS to each diluted LNP sample. TNS is a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal curve. The pH at which the fluorescence is half-maximal corresponds to the apparent pKa of the LNP.

Several methods can be employed to quantify the efficiency of endosomal escape. Fluorescence microscopy is a widely used technique.

Protocol: Galectin-8 Reporter Assay for Endosomal Rupture

This assay directly visualizes endosomal membrane damage. Galectin-8 is a cytosolic protein that binds to glycans exposed on the luminal side of endosomes upon membrane rupture.

-

Cell Culture: Culture cells stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

-

LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid (e.g., Cy5-siRNA).

-

Live-Cell Imaging: Perform live-cell imaging using a confocal microscope to monitor the colocalization of Gal8-GFP puncta with the fluorescently labeled siRNA.

-

Image Analysis: Quantify the number and intensity of Gal8-GFP puncta that colocalize with the siRNA signal. An increase in colocalization indicates endosomal escape events.

Visualizing the Process

Logical Relationship of pKa to Biological Activity

Caption: The influence of pH on the ionization state of DLin-KC2-DMA and its subsequent biological fate.

Experimental Workflow for pKa Determination

Caption: Workflow for determining the apparent pKa of lipid nanoparticles using the TNS fluorescence assay.

Signaling Pathway of Endosomal Escape

Caption: The intracellular trafficking pathway of LNPs and the critical juncture of pKa-mediated endosomal escape.

Conclusion

The apparent pKa of ionizable lipids is a cornerstone of modern lipid nanoparticle design for nucleic acid delivery. For DLin-KC2-DMA, a pKa of approximately 6.7 represents a finely tuned balance that ensures stability in circulation while enabling potent endosomal escape and subsequent gene silencing. Understanding the intricate relationship between pKa, the endosomal environment, and the mechanisms of membrane disruption is paramount for the rational design of next-generation delivery vehicles. The experimental protocols and visualization tools provided in this guide offer a framework for researchers and drug developers to characterize and optimize their LNP formulations, ultimately advancing the therapeutic potential of nucleic acid-based medicines.

References

- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c.web.umkc.edu [c.web.umkc.edu]

DLin-KC2-DMA: An In-Depth Technical Guide to a Seminal Ionizable Cationic Lipid for Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][]-dioxolane) is a pioneering ionizable cationic lipid that has played a pivotal role in the advancement of nucleic acid therapeutics, particularly for small interfering RNA (siRNA) delivery. Its innovative design, featuring a pH-sensitive amino head group and biodegradable lipid tails, has enabled the development of potent lipid nanoparticle (LNP) formulations capable of efficient in vivo gene silencing. This technical guide provides a comprehensive overview of DLin-KC2-DMA, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key logical and experimental workflows.

Core Concepts: The Power of Ionizability

Ionizable lipids are a critical class of synthetic lipids engineered to exhibit a pH-dependent charge.[3] At physiological pH (around 7.4), DLin-KC2-DMA is nearly neutral, which minimizes non-specific interactions with biological components and reduces toxicity.[] However, upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the tertiary amine head group of DLin-KC2-DMA becomes protonated, acquiring a positive charge.[] This charge switch is fundamental to its function, facilitating the release of the nucleic acid payload into the cytoplasm.

Mechanism of Action: Endosomal Escape

The precise mechanism of endosomal escape mediated by DLin-KC2-DMA-containing LNPs is a multi-step process:

-

Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

-

Endosomal Acidification: As the endosome matures, its internal pH decreases.

-

Protonation of DLin-KC2-DMA: The tertiary amine of DLin-KC2-DMA becomes protonated in the acidic endosomal lumen.

-

Interaction with Endosomal Lipids: The now positively charged DLin-KC2-DMA interacts with negatively charged (anionic) lipids present in the endosomal membrane.

-

Membrane Destabilization: This interaction disrupts the integrity of the endosomal membrane. It is hypothesized that this disruption involves a phase transition of the lipid mixture from a bilayer to a non-bilayer hexagonal II (HII) phase, which is fusogenic and promotes the release of the LNP's contents.

-

Cytosolic Release: The encapsulated nucleic acid (e.g., siRNA) is released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.

Quantitative Data Summary

The performance of DLin-KC2-DMA in LNP formulations is characterized by several key quantitative parameters. The following tables summarize representative data from various studies.

| Physicochemical Properties of DLin-KC2-DMA | |

| Parameter | Value |

| Molecular Formula | C43H79NO2 |

| Molecular Weight | 642.1 g/mol |

| pKa (apparent in LNP) | ~6.7 |

| Characteristics of DLin-KC2-DMA-based LNPs for siRNA Delivery | |

| Parameter | Typical Value/Range |

| Molar Ratio (DLin-KC2-DMA:DSPC:Cholesterol:PEG-Lipid) | 50:10:38.5:1.5 |

| Particle Size (Diameter) | < 100 nm |

| Encapsulation Efficiency | >90% |

| Zeta Potential (at physiological pH) | Near-neutral |

| In Vivo Efficacy of DLin-KC2-DMA LNPs for Factor VII siRNA Delivery | |

| Animal Model | Metric |

| Mice | ED50 ~0.01 - 0.1 mg/kg |

| Non-human Primates | Effective silencing at doses as low as 0.1 mg/kg |

Experimental Protocols

Synthesis of DLin-KC2-DMA

While a detailed, step-by-step synthesis protocol is proprietary to its developers, the general synthesis of DLin-KC2-DMA and similar lipids involves the reaction of a suitable amine-containing headgroup with lipid tails. Improved synthetic routes have been developed to increase overall yield and reduce the number of steps compared to initial methods.

Formulation of DLin-KC2-DMA-based LNPs for siRNA Delivery

This protocol describes a common microfluidic mixing method for preparing siRNA-loaded LNPs.

Materials:

-

DLin-KC2-DMA

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG 2000)

-

siRNA (e.g., targeting Factor VII)

-

Ethanol (RNase-free)

-

Sodium Acetate Buffer (25 mM, pH 4.0, RNase-free)

-

Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

Lipid Stock Preparation: Prepare a stock solution of the lipids (DLin-KC2-DMA, DSPC, Cholesterol, and PEG-DMG 2000) in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration can be, for example, 12.5 mM.

-

siRNA Solution Preparation: Dissolve the siRNA in the sodium acetate buffer (pH 4.0).

-

Microfluidic Mixing: Set up the microfluidic mixing system. The lipid solution in ethanol is mixed with the aqueous siRNA solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). The rapid mixing in the microfluidic channels leads to the self-assembly of the LNPs with the siRNA encapsulated.

-

Dialysis: To remove the ethanol and raise the pH, dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

-

Sterilization: Filter the final LNP formulation through a 0.2 µm sterile filter.

-

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

pKa Determination of DLin-KC2-DMA-containing LNPs

The apparent pKa of the ionizable lipid within the LNP is a critical quality attribute. The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) fluorescence assay is a widely used method for its determination.

Materials:

-

Blank LNPs (formulated as above but without siRNA)

-

TNS stock solution (e.g., 0.6 mM in water)

-

A series of buffers with varying pH (e.g., citrate, phosphate, and Tris buffers covering a range from pH 3 to 10)

-

Fluorometer

Procedure:

-

Sample Preparation: In a 96-well plate, add a small volume of the blank LNP suspension to each well containing the different pH buffers.

-

TNS Addition: Add the TNS stock solution to each well. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the hydrophobic regions of the LNPs, which is modulated by the surface charge.

-

Fluorescence Measurement: Measure the fluorescence intensity at each pH value using a fluorometer.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal curve, and the pKa is determined as the pH at which the fluorescence is halfway between the minimum and maximum values.

In Vivo Factor VII Silencing Assay

This protocol outlines a typical in vivo study to assess the efficacy of DLin-KC2-DMA LNPs in silencing a hepatic gene.

Materials:

-

DLin-KC2-DMA LNPs encapsulating Factor VII siRNA

-

Control LNPs (e.g., encapsulating a non-targeting control siRNA)

-

C57BL/6 mice (or other suitable strain)

-

Saline or PBS for injection

-

Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

-

Factor VII activity assay kit

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer the LNP-siRNA formulations intravenously (i.v.) via the tail vein. Doses can range from 0.01 to 1 mg siRNA/kg body weight. A control group should receive PBS or control LNPs.

-

Blood Collection: At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood samples from the mice.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Factor VII Activity Measurement: Determine the Factor VII protein levels in the plasma using a commercially available chromogenic assay kit.

-

Data Analysis: Calculate the percentage of remaining Factor VII activity in the treated groups relative to the control group to determine the extent of gene silencing.

Mandatory Visualizations

References

The Evolving Landscape of Ionizable Lipids: A Technical Guide to DLin-KC2-DMA and its Contemporaries in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics, exemplified by the rapid development and deployment of mRNA vaccines, has underscored the critical role of sophisticated delivery systems. At the heart of these systems are ionizable lipids, a class of synthetic molecules engineered to efficiently encapsulate and deliver nucleic acid payloads into target cells. This technical guide provides an in-depth exploration of DLin-KC2-DMA, a seminal ionizable lipid, and situates it within the broader context of other key players in the field. We will delve into their core physicochemical properties, the experimental methodologies used for their characterization, and the biological pathways they navigate to achieve therapeutic effect.

The Core Principle: pH-Dependent Ionization for Efficient Delivery

Ionizable lipids are amphiphilic molecules characterized by a tertiary amine headgroup and one or more hydrophobic tails. Their key feature is a pKa value typically in the range of 6.0-7.0. This property allows them to be positively charged at the acidic pH of formulation (typically pH 4), facilitating the encapsulation of negatively charged nucleic acids like siRNA and mRNA. Upon entering the neutral pH environment of the bloodstream (pH 7.4), these lipids become largely neutral, which is crucial for minimizing toxicity and non-specific interactions with serum components. Once endocytosed by target cells, the lipid nanoparticles (LNPs) are trafficked into endosomes, where the pH progressively drops. This acidic environment protonates the ionizable lipids again, promoting the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.

A Comparative Look at Key Ionizable Lipids

The field of ionizable lipids has seen a rapid evolution, with each generation of lipids aiming to improve upon the efficacy and safety of its predecessors. DLin-KC2-DMA was a significant step forward, demonstrating high in vivo potency for siRNA delivery. It was subsequently surpassed by lipids like DLin-MC3-DMA, which is a key component of the first FDA-approved siRNA therapeutic, Onpattro®. The development of mRNA vaccines brought lipids like ALC-0315 (used in the Pfizer-BioNTech vaccine) and SM-102 (used in the Moderna vaccine) to the forefront. The following tables summarize key quantitative data for these and other notable ionizable lipids.

Table 1: Physicochemical and In Vivo Efficacy Data of Selected Ionizable Lipids

| Ionizable Lipid | Apparent pKa | In Vivo Potency (ED50) | Nucleic Acid Cargo | Animal Model | Reference |

| DLin-KC2-DMA | 6.7 | ~0.01 mg/kg | siRNA (Factor VII) | Rodents | [1] |

| ~0.1 mg/kg | siRNA (Factor VII) | Non-human primates | [1] | ||

| DLin-MC3-DMA | 6.44 | ~0.005 mg/kg | siRNA (Factor VII) | Mice | [2] |

| ~0.03 mg/kg | siRNA (TTR) | Non-human primates | [2] | ||

| ALC-0315 | 6.09 | Not directly reported in terms of ED50 for siRNA | mRNA | - | [3] |

| SM-102 | 6.68 | Not directly reported in terms of ED50 for siRNA | mRNA | - | |

| C12-200 | 6.96 | ~0.01 mg/kg | siRNA | Mice | |

| ~0.03 mg/kg | siRNA | Non-human primates |

Note: ED50 values can vary depending on the specific LNP formulation, the target gene, and the animal model used.

Table 2: Structural Information of Key Ionizable Lipids

| Ionizable Lipid | Chemical Name | Molecular Formula |

| DLin-KC2-DMA | 2,2-dilinoleyl-4-(2-dimethylaminoethyl)--dioxolane | C43H79NO2 |

| DLin-MC3-DMA | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | C43H79NO2 |

| ALC-0315 | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) | C48H95NO5 |

| SM-102 | Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | C44H87NO5 |

| C12-200 | A branched-chain ionizable lipidoid with five hydroxyl groups | C70H145N5O5 |

Experimental Protocols: From Synthesis to In Vivo Evaluation

The development and characterization of ionizable lipid-based LNPs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Ionizable Lipids (General Overview)

The synthesis of ionizable lipids like DLin-KC2-DMA and DLin-MC3-DMA involves multi-step organic chemistry reactions. A common strategy for synthesizing D-Lin-MC3-DMA involves the esterification of a custom-synthesized branched alcohol with 4-(dimethylamino)butyric acid. An improved synthesis for both DLin-KC2-DMA and D-Lin-MC3-DMA has been described involving the double alkylation of TosMIC with linoleyl tosylate, which offers a higher overall yield and fewer steps for DLin-KC2-DMA.

Formulation of Lipid Nanoparticles by Microfluidics

Microfluidic mixing is a highly reproducible method for producing uniform LNPs.

Materials:

-

Ionizable lipid (e.g., DLin-KC2-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Nucleic acid (siRNA or mRNA)

-

Ethanol (200 proof, anhydrous)

-

Acidic buffer (e.g., 25 mM sodium acetate, pH 4.0)

-

Neutral buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

-

Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 for ionizable:helper:cholesterol:PEG) to create a lipid mixture.

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the acidic buffer.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes. Set the flow rates on the microfluidic device, typically at a 3:1 aqueous to organic phase ratio. The rapid mixing of the two streams leads to the self-assembly of LNPs.

-

Dialysis: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This is a critical step for preparing the LNPs for in vitro or in vivo use.

Characterization of Lipid Nanoparticles

3.3.1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) for zeta potential.

-

Protocol: Dilute the LNP sample in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

3.3.2. Encapsulation Efficiency:

-

Method: RiboGreen assay.

-

Protocol:

-

Prepare a standard curve of the nucleic acid.

-

In a 96-well plate, add the LNP sample to two sets of wells.

-

To one set of wells, add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid (total RNA).

-

To the other set of wells, add buffer without detergent to measure the amount of unencapsulated (free) RNA.

-

Add the RiboGreen reagent to all wells and measure fluorescence.

-

Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

-

3.3.3. pKa Determination:

-

Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.

-

Protocol:

-

Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

-

Add the LNP sample and TNS solution to each buffer in a 96-well plate.

-

Measure the fluorescence intensity. TNS fluorescence increases as it binds to the positively charged (protonated) ionizable lipid at lower pH.

-

Plot fluorescence intensity against pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

-

In Vivo Efficacy Studies

Animal Model: Typically mice (e.g., C57BL/6) or non-human primates.

Protocol:

-

Administer the LNP-formulated nucleic acid (e.g., siRNA targeting Factor VII) intravenously via the tail vein.

-

At specified time points (e.g., 24, 48, 72 hours) post-injection, collect blood samples.

-

Measure the level of the target protein (e.g., Factor VII) in the serum using an appropriate assay (e.g., ELISA or a chromogenic assay).

-

Determine the ED50, which is the dose required to achieve 50% reduction in the target protein level compared to a control group.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the processes involved in LNP-mediated nucleic acid delivery, we can visualize the key pathways and workflows using Graphviz.

LNP Formulation and Characterization Workflow

Caption: Workflow for LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape of LNPs.

Conclusion: The Future of Ionizable Lipids

The journey from DLin-KC2-DMA to the lipids used in today's groundbreaking RNA therapies highlights a remarkable trajectory of rational design and empirical screening. The optimization of pKa, biodegradability, and overall lipid structure has led to significant improvements in both the potency and safety of LNP-based delivery systems. As the field continues to advance, the focus will likely shift towards developing lipids that can target specific tissues beyond the liver, further expanding the therapeutic potential of nucleic acid medicines. The principles and methodologies outlined in this guide provide a foundational understanding for researchers and developers poised to contribute to this exciting and rapidly evolving field.

References

Understanding Lipid Nanoparticles with DLin-KC2-DMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid DLin-KC2-DMA. It covers the core principles of DLin-KC2-DMA, its role in nucleic acid delivery, formulation methodologies, and key experimental data.

Introduction to DLin-KC2-DMA in Lipid Nanoparticles

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA).[1][2] A critical component of modern LNP systems is the ionizable cationic lipid, which is designed to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome. This property is crucial for both encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm.

DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane) is a potent, ionizable cationic lipid that has been instrumental in advancing the field of in vivo gene delivery.[1] Its rational design, featuring a specific pKa and lipid structure, has led to significant improvements in transfection efficiency and gene silencing potency compared to earlier generations of lipids like DLin-DMA.

Key Properties of DLin-KC2-DMA:

-

Chemical Structure: Comprises two linoleyl tails, a central dioxolane ring (ketal linker), and a dimethylamino headgroup.

-

Ionizability: It has an apparent pKa in the range of 6.4 to 6.7. This allows for efficient nucleic acid encapsulation at a low pH and a relatively neutral surface charge in circulation at physiological pH (~7.4), which reduces toxicity.

-

Mechanism of Action: Upon endocytosis, the endosome acidifies, leading to the protonation of the DLin-KC2-DMA headgroup. The resulting positive charge facilitates interaction with anionic lipids in the endosomal membrane, disrupting the membrane and releasing the nucleic acid payload into the cytoplasm.

Quantitative Data and Performance Metrics

The performance of DLin-KC2-DMA-based LNPs is evaluated based on several key biophysical and in vivo parameters.

Table 1: Biophysical Properties of DLin-KC2-DMA LNPs

| Parameter | Value | Description | Source |

| Apparent pKa | 6.4 - 6.7 | The pH at which the lipid is 50% ionized. Crucial for endosomal escape. | |

| Particle Size (Diameter) | ~70 - 100 nm | Measured by Dynamic Light Scattering (DLS). Optimal size for avoiding rapid clearance and enabling cellular uptake. | |

| Polydispersity Index (PDI) | < 0.2 | A measure of the homogeneity of the particle size distribution. | |

| Encapsulation Efficiency | > 90% | The percentage of nucleic acid successfully encapsulated within the LNP. |

Table 2: In Vivo Gene Silencing Efficacy (Factor VII Model)

| Lipid | ED₅₀ (mg/kg) | Payload | Species | Notes | Source |

| DLin-KC2-DMA | ~0.02 - 0.1 | siRNA | Rodent | Represents a ~10-fold improvement over DLinDMA. | |

| DLinDMA | ~1.0 | siRNA | Rodent | Benchmark lipid for comparison. |

Experimental Protocols and Methodologies

This section details the standard protocols for formulating and characterizing DLin-KC2-DMA LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs with a typical molar ratio of 50% DLin-KC2-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-DMG .

Materials:

-

DLin-KC2-DMA

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Polyethylene glycol-dimyristoylglycerol (PEG-DMG)

-

Ethanol (anhydrous)

-

Nucleic acid (siRNA or mRNA)

-

25 mM Sodium Acetate buffer (pH 4.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Lipid Stock Preparation: Dissolve DLin-KC2-DMA, DSPC, Cholesterol, and PEG-DMG in anhydrous ethanol to prepare a concentrated lipid stock solution. The molar ratio should be maintained at 50:10:38.5:1.5.

-

Aqueous Phase Preparation: Dissolve the nucleic acid cargo in 25 mM sodium acetate buffer (pH 4.0).

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Set the flow rate ratio of the aqueous to organic phase typically at 3:1.

-

Pump the two solutions through the microfluidic device, where rapid mixing occurs, leading to the self-assembly of LNPs. The low pH ensures DLin-KC2-DMA is charged for efficient encapsulation.

-

-

Dialysis/Purification:

-

Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18-24 hours to remove ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

-

Alternatively, use tangential flow filtration for larger scale preparations.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C.

-

LNP Characterization Protocols

Technique: Dynamic Light Scattering (DLS)

Procedure:

-

Dilute the final LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

-

Equilibrate the sample to 25°C in the DLS instrument.

-

Perform the measurement to obtain the intensity-weighted size distribution.

-

Report the Z-average diameter as the particle size and the Polydispersity Index (PDI) to indicate the width of the distribution.

Technique: Quant-iT RiboGreen Assay (or similar nucleic acid quantification assay)

Procedure:

-

Prepare two sets of samples from the LNP formulation.

-

In the first set, measure the total amount of nucleic acid. Lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release all encapsulated cargo.

-

In the second set, measure the amount of free (unencapsulated) nucleic acid in the intact LNP suspension.

-

Use the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to quantify the amount in both sets using a fluorescence plate reader.

-

Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = (Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid * 100

Mechanism of Cellular Delivery and Endosomal Escape

The success of DLin-KC2-DMA lies in its ability to overcome the primary barrier to intracellular delivery: the endosomal membrane.

-

Cellular Uptake: LNPs typically enter target cells, such as hepatocytes, via endocytosis.

-

Endosomal Acidification: The internal pH of the endosome drops from ~7.4 to ~5.5-6.5.

-

Protonation: The dimethylamino headgroup of DLin-KC2-DMA (pKa ~6.4-6.7) becomes protonated (positively charged) in this acidic environment.

-

Membrane Disruption: The now cationic DLin-KC2-DMA forms ion pairs with anionic phospholipids (e.g., phosphatidylserine) present in the endosomal membrane. This interaction disrupts the lipid bilayer, possibly forming a non-bilayer hexagonal HII phase, leading to membrane destabilization.

-

Cargo Release: The destabilized endosomal membrane allows the encapsulated nucleic acid cargo to escape into the cytoplasm, where it can engage with the cellular machinery (e.g., the RISC complex for siRNA).

Conclusion

DLin-KC2-DMA represents a significant milestone in the rational design of ionizable lipids for nucleic acid delivery. Its optimized pKa and chemical structure enable the formulation of potent and well-tolerated lipid nanoparticles capable of efficient in vivo gene silencing. The methodologies and data presented in this guide provide a foundational understanding for researchers and developers working to harness the therapeutic potential of LNP-based delivery systems. The principles underlying the success of DLin-KC2-DMA continue to inform the development of next-generation lipids for a wide array of genetic medicines.

References

An In-depth Technical Guide to DLin-KC2-DMA for Nucleic Acid Delivery

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DLin-KC2-DMA is a potent, ionizable cationic amino lipid that has become a cornerstone in the non-viral delivery of nucleic acids. Its rational design, characterized by an optimal acid dissociation constant (pKa) and specific structural motifs, enables the formulation of highly efficient lipid nanoparticles (LNPs) capable of systemic administration and effective intracellular delivery. These LNPs are particularly adept at delivering small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA (pDNA) to target cells, primarily hepatocytes and antigen-presenting cells (APCs). The key to DLin-KC2-DMA's efficacy lies in its ability to remain relatively neutral in the bloodstream, minimizing non-specific interactions and toxicity, while becoming protonated within the acidic environment of the endosome. This pH-triggered charge reversal facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm and exert its biological function. This guide provides a comprehensive overview of DLin-KC2-DMA, including its chemical properties, a detailed mechanism of action, formulation strategies, quantitative efficacy data, and standardized experimental protocols for its application.

Core Concepts and Chemical Properties

DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane) was developed through a rational design approach to optimize the balance between in vivo stability and potent endosomal escape for siRNA delivery.[3] Its structure features two linoleyl tails, which are critical for forming the lipid bilayer of the nanoparticle and influencing its fusogenicity.[3] The defining feature is its tertiary amine head group connected via a dioxolane linker, which is ionizable. This ionizable nature is paramount to its function. At physiological pH (~7.4), the amine is largely deprotonated and neutral, but in the acidic milieu of a late endosome (pH 5.0-6.0), it becomes protonated (positively charged).[4] This "pH-switch" is the central tenet of its mechanism.

The table below summarizes the key physicochemical properties of DLin-KC2-DMA and LNPs formulated with it.

| Parameter | Value / Description | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | 2-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylethan-1-amine | |

| Synonyms | KC2 | |

| Molecular Formula | C₄₃H₇₉NO₂ | |

| Molecular Weight | 642.1 g/mol | |

| CAS Number | 1190197-97-7 | |

| Physicochemical Properties | ||

| Apparent pKa | ~6.4 - 6.7 | |

| Solubility | Soluble in Ethanol, DMSO | |

| Typical LNP Properties | ||

| LNP Diameter | 70 - 150 nm (formulation dependent) | |

| Polydispersity Index (PDI) | < 0.2 (indicates monodisperse population) | |

| Encapsulation Efficiency | >95% (with microfluidic mixing) |

Mechanism of Intracellular Delivery

The delivery of nucleic acids to the cytoplasm is a multi-step process that relies on the specific biophysical properties of the DLin-KC2-DMA-containing LNP. The process is initiated by cellular uptake and culminates in the release of the cargo from endosomes.

-

Circulation and Cellular Uptake: Following intravenous administration, the LNP, which is sterically stabilized by a PEG-lipid, circulates in the bloodstream. The near-neutral surface charge at physiological pH minimizes aggregation and reduces clearance by the reticuloendothelial system. LNPs are primarily taken up by cells, especially hepatocytes, through apolipoprotein E (ApoE)-dependent endocytosis.

-

Endosomal Trafficking and Acidification: Once inside the cell, the LNP is trafficked through the endosomal pathway. As the endosome matures, proton pumps on its membrane actively lower the internal pH from ~6.5 to ~5.0.

-

Protonation and Endosomal Escape: This drop in pH is the critical trigger. The tertiary amine of DLin-KC2-DMA (with a pKa of ~6.7) becomes protonated, giving the LNP a strong positive charge. This charged LNP then interacts with negatively charged anionic lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane. This interaction is hypothesized to promote a transition of the lipid mixture from a lamellar (bilayer) phase to a non-bilayer, inverted hexagonal (HII) phase, which destabilizes and disrupts the endosomal membrane, allowing the encapsulated nucleic acid to escape into the cytoplasm.

Quantitative Efficacy Data

DLin-KC2-DMA has demonstrated high efficacy in both in vitro and in vivo models, often outperforming earlier generations of ionizable lipids.

Table 2: In Vitro Gene Silencing Efficacy

| Cell Type | Target Gene | LNP siRNA Dose | % Gene Silencing | Reference(s) |

| Bone Marrow Macrophages | GAPDH | 1 µg/mL | >60% | |

| Bone Marrow Macrophages | GAPDH | 5 µg/mL | ~80% | |

| Bone Marrow Dendritic Cells | GAPDH | 5 µg/mL | ~83% | |

| HeLa Cells (pDNA delivery) | Luciferase | 1.5 µg/mL | ~12-fold higher expression than DLin-MC3-DMA | |

| Primary Avian Mesenchyme (pDNA) | eGFP | 40 µg/mL | ~90% transfection efficiency |

Table 3: In Vivo Gene Silencing Efficacy

| Animal Model | Target Gene | Administration | Effective Dose (siRNA) | % Gene Silencing | Reference(s) |

| Rodents | Factor VII | Intravenous (IV) | ED₅₀ ≈ 0.02 mg/kg | 50% | |

| C57BL/6 Mice | GAPDH (in APCs) | Intravenous (IV) | 5 mg/kg | Significant reduction | |

| Mice | Factor VII | Intravenous (IV) | 1 mg/kg | ~85% |

Experimental Protocols

The following protocols provide a standardized framework for the formulation and application of DLin-KC2-DMA LNPs for nucleic acid delivery.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid, reproducible mixing and the formation of monodisperse nanoparticles.

References

DLin-KC2-DMA: A Technical Guide to its History, Development, and Application in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

DLin-KC2-DMA is a pivotal ionizable cationic lipid that has significantly advanced the field of nucleic acid delivery. Its rational design and development have led to highly potent lipid nanoparticle (LNP) formulations for the systemic delivery of small interfering RNAs (siRNAs), plasmid DNA (pDNA), and messenger RNA (mRNA). This technical guide provides an in-depth overview of the history, synthesis, formulation, and in vivo evaluation of DLin-KC2-DMA, presenting key data in structured tables, detailed experimental protocols, and visualizations of critical processes to aid researchers in the development of next-generation nucleic acid therapeutics.

History and Development

The development of DLin-KC2-DMA emerged from a rational design approach aimed at improving upon earlier generations of ionizable lipids for siRNA delivery, such as DLinDMA.[1][2][3] The key innovation in the design of DLin-KC2-DMA was the incorporation of a ketal linker, which was found to significantly enhance in vivo activity compared to lipids with ester-containing linkers that are more susceptible to hydrolysis.[1] Structure-activity relationship studies revealed that the pKa of the ionizable headgroup is a critical parameter for efficacy. A pKa around 6.7 allows for efficient encapsulation of nucleic acids at acidic pH during formulation and a near-neutral surface charge at physiological pH, which reduces clearance from circulation.[4] Upon endocytosis into the acidic environment of the endosome, the tertiary amine of DLin-KC2-DMA becomes protonated, facilitating the release of the nucleic acid cargo into the cytoplasm. This mechanism-guided design resulted in a lipid that demonstrated potent, dose-dependent gene silencing in both rodent and non-human primate models.

Physicochemical Properties and In Vivo Efficacy

The efficacy of DLin-KC2-DMA is intrinsically linked to its physicochemical properties and the characteristics of the resulting LNP formulations. Key parameters such as pKa, particle size, and encapsulation efficiency are critical determinants of in vivo performance.

| Property | Value/Range | Significance in LNP Performance |

| pKa | ~6.7 | Enables efficient nucleic acid encapsulation at low pH and maintains a near-neutral surface charge at physiological pH, prolonging circulation time. |

| Optimal N/P Ratio | 6 | Represents the molar ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate, crucial for optimal encapsulation and transfection potency. |

| Typical Particle Size | 70 - 100 nm | Influences biodistribution and cellular uptake. Smaller particles generally exhibit longer circulation times. |

| Encapsulation Efficiency | >90% | High encapsulation efficiency is essential for protecting the nucleic acid cargo from degradation and ensuring effective delivery to target cells. |

| In Vivo Efficacy (siRNA) | ED₅₀ ~0.01 mg/kg (mice) | Demonstrates high potency for gene silencing in hepatocytes. |

| In Vivo Efficacy (pDNA) | High transfection | Shows significant potential for gene delivery applications, outperforming other ionizable lipids like DLin-MC3-DMA in certain contexts. |

Experimental Protocols

Synthesis of DLin-KC2-DMA

The synthesis of DLin-KC2-DMA can be achieved through a multi-step process. An improved synthetic route involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate, which offers a higher overall yield compared to earlier methods.

Materials:

-

Linoleyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

(2-(dimethylamino)ethyl)magnesium chloride

-

Cerium(III) chloride (CeCl₃)

-

Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Synthesis of Linoleyl Tosylate:

-

Dissolve linoleyl alcohol in pyridine.

-

Cool the solution to 0 °C and slowly add p-toluenesulfonyl chloride.

-

Stir the reaction at 0 °C for several hours until completion (monitor by TLC).

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to obtain linoleyl tosylate.

-

-

Double Alkylation of TosMIC:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in a mixture of DMSO and THF.

-

Add a solution of TosMIC in THF dropwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of linoleyl tosylate in THF dropwise and stir for several hours.

-

Quench the reaction with water and extract the product.

-

Purify the resulting ketone intermediate by column chromatography.

-

-

Formation of the Dioxolane Ring and Amine Addition:

-

Prepare a Grignard reagent from (2-(dimethylamino)ethyl) chloride and magnesium.

-

In a separate flask, suspend anhydrous cerium(III) chloride in THF and cool to -78 °C.

-

Add the Grignard reagent to the CeCl₃ suspension and stir.

-

Add a solution of the ketone intermediate in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with an ammonium chloride solution and extract the product.

-

Purify the final product, DLin-KC2-DMA, by column chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Formulation of DLin-KC2-DMA Lipid Nanoparticles (LNPs)

Microfluidic mixing is a reproducible method for formulating LNPs with controlled size and high encapsulation efficiency.

Materials:

-

DLin-KC2-DMA

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

-

siRNA, pDNA, or mRNA

-

Ethanol (200 proof)

-

Citrate buffer (25 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve DLin-KC2-DMA, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration can be in the range of 10-25 mM.

-

Ensure all lipids are fully dissolved, which may require gentle heating.

-

-

Preparation of Nucleic Acid Solution:

-

Dissolve the nucleic acid (siRNA, pDNA, or mRNA) in 25 mM citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

-

Set the total flow rate (e.g., 2-12 mL/min). The optimal flow rate may need to be determined empirically to achieve the desired particle size.

-

Initiate the mixing process and collect the resulting LNP suspension.

-

-

Purification and Buffer Exchange:

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4 °C using a 10 kDa MWCO dialysis membrane to remove ethanol and unencapsulated nucleic acids.

-

Alternatively, use tangential flow filtration for larger volumes.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Determine using a RiboGreen assay or a similar fluorescent dye-based method. This involves measuring the fluorescence of the encapsulated nucleic acid before and after lysing the LNPs with a detergent like Triton X-100.

-

Zeta Potential: Measure to determine the surface charge of the LNPs.

-

In Vivo Evaluation of LNP-Mediated Gene Silencing

Animal Model:

-

C57BL/6 mice (6-8 weeks old) are a commonly used strain.

Materials:

-

LNP-siRNA formulation

-

Saline or PBS for control injections

-

Restraining device for tail vein injections

-

Materials for tissue collection and processing (e.g., syringes, tubes, RNase-free reagents)

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR) or for protein extraction and Western blotting.

Procedure:

-

Administration:

-

Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.

-

Administer a single intravenous (i.v.) injection via the tail vein. A typical dose for potent gene silencing is in the range of 0.01 to 1 mg siRNA per kg of body weight. The injection volume is typically around 100-200 µL.

-

-

Tissue Collection:

-

At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice according to approved animal welfare protocols.

-

Perfuse the animals with saline to remove blood from the organs.

-

Harvest the target organ (typically the liver for systemic delivery) and immediately snap-freeze it in liquid nitrogen or place it in an RNA stabilization solution.

-

-

Quantification of Gene Silencing:

-

RNA Analysis (qPCR):

-

Extract total RNA from the harvested tissue using a suitable kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression to determine the percentage of knockdown compared to the control group.

-

-

Protein Analysis (Western Blot):

-

Homogenize the tissue and extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin).

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the reduction in protein levels.

-

-

Visualizing Key Processes

To further elucidate the critical steps in the application of DLin-KC2-DMA, the following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis pathway and the experimental workflow for LNP formulation and in vivo testing.

Conclusion

DLin-KC2-DMA remains a significant and highly relevant ionizable lipid in the ongoing development of nucleic acid-based therapies. Its rational design has provided a robust framework for the creation of subsequent generations of delivery lipids. The detailed protocols and compiled data within this guide are intended to equip researchers with the necessary information to effectively utilize DLin-KC2-DMA in their studies and to build upon its successes in creating even more potent and specific delivery systems for a new era of genetic medicine.

References

Methodological & Application

DLin-KC2-DMA Lipid Nanoparticle Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLin-KC2-DMA is a potent, ionizable cationic lipid that has been instrumental in the advancement of nucleic acid therapeutics, particularly for small interfering RNA (siRNA) and messenger RNA (mRNA) delivery.[1][2][3] Its chemical structure, 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][4]-dioxolane, features a tertiary amine head group with an apparent pKa of approximately 6.7. This property is critical for its function; the lipid remains relatively neutral at physiological pH, minimizing non-specific interactions and toxicity in circulation, but becomes protonated and positively charged within the acidic environment of the endosome. This charge switch is believed to facilitate the disruption of the endosomal membrane and release of the nucleic acid payload into the cytoplasm, a crucial step for therapeutic efficacy.

These application notes provide a comprehensive overview and detailed protocols for the formulation of DLin-KC2-DMA-based lipid nanoparticles (LNPs) for the encapsulation of siRNA and mRNA. The methodologies described are based on established microfluidic mixing techniques, which offer precise control over particle size and high encapsulation efficiency.

Data Presentation

Table 1: Physicochemical Properties of DLin-KC2-DMA

| Property | Value | Reference |

| Chemical Name | 2,2-dilinoleyl-4-(2-dimethylaminoethyl)--dioxolane | |

| Molecular Formula | C43H79NO2 | |

| Molecular Weight | 642.1 g/mol | |

| Apparent pKa | 6.7 |

Table 2: Typical Lipid Composition for DLin-KC2-DMA LNP Formulation

| Lipid Component | Molar Ratio (%) | Purpose |

| DLin-KC2-DMA | 50 | Ionizable cationic lipid for nucleic acid complexation and endosomal escape. |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Helper lipid providing structural integrity to the nanoparticle. |

| Cholesterol | 38.5 | Stabilizes the lipid bilayer and can aid in membrane fusion. |

| PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 1.5 | Polyethylene glycol (PEG)-lipid conjugate that forms a protective hydrophilic layer, increasing stability and circulation time. |

Table 3: Representative Formulation Parameters and LNP Characteristics

| Parameter | Value | Reference |

| Lipid Solvent | Ethanol | |

| Aqueous Buffer | 25-50 mM Sodium Acetate or Citrate, pH 4.0 | |

| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | |

| Total Flow Rate (Microfluidics) | 12 mL/min | |

| N:P Ratio (Lipid Amine to Nucleic Acid Phosphate) | ~5-6 | |

| Resulting Particle Size (Diameter) | < 100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Encapsulation Efficiency | >80-96% |

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution in Ethanol

Objective: To prepare a homogenous mixture of lipids in ethanol for LNP formulation.

Materials:

-

DLin-KC2-DMA

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Absolute Ethanol (200 proof, molecular biology grade)

-

Sterile, RNase-free microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath or heating block set to 60-65°C

Procedure:

-

Bring all lipids to room temperature before use.

-

Prepare individual stock solutions of each lipid in absolute ethanol if not already in solution. DSPC and cholesterol may require heating to 60-65°C for complete dissolution.

-

In a sterile, RNase-free tube, combine the appropriate volumes of the individual lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for DLin-KC2-DMA:DSPC:Cholesterol:PEG-DMG).

-

Vortex the combined lipid solution thoroughly to ensure a homogenous mixture.

-

If any precipitation is observed, gently warm the solution at 60°C until it becomes clear.

-

Store the final lipid stock solution at -80°C for long-term storage or at -20°C for short-term use.

Protocol 2: Preparation of Nucleic Acid Solution

Objective: To prepare the siRNA or mRNA solution in an appropriate aqueous buffer for LNP formulation.

Materials:

-

siRNA or mRNA of interest

-

Sodium Acetate or Sodium Citrate buffer (25-50 mM, pH 4.0), sterile and RNase-free

-

Nuclease-free water

-

Sterile, RNase-free microcentrifuge tubes

Procedure:

-

Thaw the siRNA or mRNA stock solution on ice.

-

Dilute the nucleic acid to the desired concentration in the pre-chilled sodium acetate or citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.

-

Mix gently by pipetting. Avoid vigorous vortexing to prevent shearing of the nucleic acid.

-

Keep the nucleic acid solution on ice until ready for formulation.

Protocol 3: LNP Formulation using Microfluidics

Objective: To form DLin-KC2-DMA LNPs encapsulating nucleic acids using a microfluidic mixing system.

Materials:

-

Prepared lipid stock solution in ethanol (from Protocol 1)

-

Prepared nucleic acid solution (from Protocol 2)

-

Microfluidic mixing device (e.g., NanoAssemblr™) and associated cartridges

-

Syringe pumps

-

Sterile syringes and tubing

Procedure:

-

Equilibrate the lipid stock solution and the nucleic acid solution to room temperature.

-

Load the lipid stock solution into one syringe and the nucleic acid solution into another.

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Set the flow rate ratio of the pumps to 3:1 (aqueous phase:ethanolic phase).

-

Set the total flow rate to a value that ensures rapid and uniform mixing (e.g., 12 mL/min).

-

Initiate the flow from both syringes simultaneously to mix the two streams within the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of the lipids into nanoparticles encapsulating the nucleic acid.

-

Collect the resulting LNP dispersion from the outlet of the microfluidic device into a sterile collection tube.

Protocol 4: Downstream Processing and Purification

Objective: To remove residual ethanol and unencapsulated nucleic acid, and to buffer exchange the LNPs into a physiologically compatible buffer.

Materials:

-

LNP dispersion from Protocol 3

-

Phosphate-buffered saline (PBS), pH 7.4, sterile and RNase-free

-

Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units (e.g., 100 kDa MWCO)

-

Sterile beaker or container for dialysis

-

Stir plate

Procedure (Dialysis Method):

-

Transfer the LNP dispersion into a pre-wetted dialysis cassette.

-

Place the cassette in a beaker containing a large volume of sterile PBS (pH 7.4) at 4°C.

-

Stir the PBS gently on a stir plate.

-

Perform dialysis for at least 2 hours, with at least two changes of the PBS buffer to ensure complete removal of ethanol and buffer exchange.

-

After dialysis, carefully recover the purified LNP solution from the cassette.

Procedure (Centrifugal Filtration Method):

-

Add the LNP dispersion to a centrifugal filter unit.

-

Add an excess of sterile PBS (pH 7.4) to the unit.

-

Centrifuge according to the manufacturer's instructions to concentrate the LNPs and remove the filtrate containing ethanol and buffer salts.

-

Repeat the washing step with PBS two more times.

-

Resuspend the final LNP pellet in the desired volume of sterile PBS.

Protocol 5: LNP Characterization

Objective: To determine the key physicochemical properties of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the purified LNP solution in PBS.

-

Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Acceptable LNPs typically have a diameter of less than 100 nm and a PDI below 0.2.

-

2. Encapsulation Efficiency Determination:

-

Method: RiboGreen Assay (or similar nucleic acid quantification assay)

-

Procedure:

-

Prepare two aliquots of the LNP solution.

-

To one aliquot, add a lysis buffer (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.

-

The second aliquot is left untreated to measure the amount of free (unencapsulated) nucleic acid.

-

Quantify the nucleic acid in both samples using the RiboGreen assay according to the manufacturer's protocol.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

-

Mandatory Visualizations

References

Step-by-Step Guide for DLin-KC2-DMA LNP Preparation: Application Notes and Protocols